An In-Depth Technical Guide to the Mechanism of Action of Tyrphostin 47
An In-Depth Technical Guide to the Mechanism of Action of Tyrphostin 47
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin 47, also known as AG 1478, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a critical tool in cell biology and cancer research to probe the intricacies of signal transduction pathways. This guide provides a comprehensive overview of Tyrphostin 47's mechanism of action, its effects on downstream cellular signaling, its broader biological implications, and standardized protocols for its experimental validation. By competitively binding to the ATP-binding site of the EGFR's kinase domain, Tyrphostin 47 effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of key downstream pathways such as the Ras/MAPK and PI3K/Akt signaling cascades. This inhibitory action leads to the suppression of cell proliferation and survival, making it a subject of interest in oncology research.
Introduction: The Significance of Protein Tyrosine Kinase Inhibition
Protein tyrosine kinases (PTKs) are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrate proteins. This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signaling events that regulate a multitude of cellular processes, including growth, differentiation, metabolism, and motility.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation. Aberrant activation of EGFR is a hallmark of many human cancers, leading to uncontrolled cell proliferation and survival. Consequently, the development of specific EGFR inhibitors has been a major focus of cancer drug discovery. Tyrphostins are a class of synthetic compounds designed to inhibit the activity of PTKs. Tyrphostin 47 is a highly selective inhibitor of EGFR, making it an invaluable tool for dissecting EGFR-mediated signaling pathways.[1]
Physicochemical Properties of Tyrphostin 47
| Property | Value |
| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine |
| Synonyms | AG 1478 |
| Molecular Formula | C₁₆H₁₄ClN₃O₂ |
| Molecular Weight | 315.76 g/mol |
| Solubility | Soluble in DMSO (50 mg/ml) and Ethanol (40 mM).[2] |
Core Mechanism of Action: Competitive Inhibition of EGFR
The primary mechanism of action of Tyrphostin 47 is its direct and competitive inhibition of the EGFR tyrosine kinase. It functions by binding to the ATP-binding pocket within the catalytic domain of the receptor.[3] This binding event physically obstructs the access of ATP, the phosphate donor, to the active site. Consequently, the ATP-dependent autophosphorylation of the EGFR is blocked.[2] This inhibition is reversible and occurs with high specificity for EGFR over other tyrosine kinases.
Caption: Competitive inhibition of EGFR by Tyrphostin 47 at the ATP binding site.
Impact on Downstream Signaling Cascades
By preventing the autophosphorylation of EGFR, Tyrphostin 47 effectively halts the recruitment and activation of downstream signaling molecules. This blockade has profound effects on two major signaling pathways crucial for cell proliferation and survival:
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Ras/MAPK Pathway: Inhibition of EGFR phosphorylation prevents the binding of adaptor proteins like Grb2, which in turn fails to recruit Sos, a guanine nucleotide exchange factor for Ras. This leads to the inactivation of the Ras-Raf-MEK-ERK signaling cascade, ultimately suppressing cell proliferation.
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PI3K/Akt Pathway: The lack of EGFR autophosphorylation also prevents the activation of Phosphoinositide 3-kinase (PI3K). This subsequently blocks the phosphorylation and activation of Akt (also known as Protein Kinase B), a key mediator of cell survival, leading to the promotion of apoptosis.
Caption: Inhibition of EGFR by Tyrphostin 47 blocks downstream signaling pathways.
Experimental Validation: In Vitro Kinase Assay Protocol
To quantitatively assess the inhibitory potency of Tyrphostin 47, an in vitro kinase assay is a standard method. This protocol provides a framework for determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]
Objective: To determine the IC50 of Tyrphostin 47 for EGFR kinase activity.
Materials:
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Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
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[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Tyrphostin 47 stock solution in DMSO
-
96-well plates
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Phosphocellulose paper
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Scintillation counter and fluid
Methodology:
-
Preparation of Reagents:
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Prepare serial dilutions of Tyrphostin 47 in DMSO, followed by a final dilution in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a master mix containing the kinase reaction buffer, EGFR enzyme, and the peptide substrate.
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-
Kinase Reaction:
-
Add the diluted Tyrphostin 47 or vehicle (DMSO) to the appropriate wells of a 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for EGFR to ensure accurate IC50 determination.[5]
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[6]
-
-
Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Tyrphostin 47 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Analysis: Inhibitory Profile
Tyrphostin 47 exhibits a high degree of selectivity for EGFR. The IC50 values provide a quantitative measure of its potency and selectivity.
| Kinase | IC50 Value | Reference |
| EGFR | ~2 µM | [7] |
| Jak2 | ~10 µM | [7] |
| ErbB2 (HER2) | ~13.5 µM | [7] |
| Jak3 | ~20 µM | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Broader Biological Consequences and Research Applications
The inhibition of EGFR signaling by Tyrphostin 47 leads to several downstream biological effects, including:
-
Inhibition of Cell Proliferation: As demonstrated in various cell lines, Tyrphostin 47 can effectively block EGF-dependent cell growth.[2]
-
Induction of Apoptosis: By inhibiting the pro-survival PI3K/Akt pathway, Tyrphostin 47 can induce programmed cell death in cancer cells that are dependent on EGFR signaling.
-
Inhibition of Smooth Muscle Cell Proliferation: Studies have shown that Tyrphostin 47 can inhibit the proliferation of smooth muscle cells, suggesting potential applications in preventing restenosis after angioplasty.[8]
-
Inhibition of p38 MAPK Phosphorylation: In certain contexts, Tyrphostin 47 has been shown to inhibit the phosphorylation of p38 MAP kinase.[9]
These properties make Tyrphostin 47 a valuable research tool for:
-
Studying the role of EGFR in normal and pathological conditions.
-
Validating EGFR as a therapeutic target.
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Screening for more potent and selective EGFR inhibitors.
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Investigating the mechanisms of resistance to EGFR-targeted therapies.[3]
Conclusion
Tyrphostin 47 is a well-characterized, potent, and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action, centered on competitive ATP binding, provides a clear basis for its biological effects on cell proliferation and survival. The detailed understanding of its interaction with EGFR and the downstream consequences has solidified its role as an indispensable tool in the fields of cell signaling research and oncology drug development. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize Tyrphostin 47 in their experimental endeavors.
References
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Gottsauner-Wolf, M., et al. (1997). Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model. PubMed. Available at: [Link]
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Ikeda, M., et al. (2006). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. PubMed. Available at: [Link]
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Kramer, J. H., et al. (2011). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PMC - NIH. Available at: [Link]
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HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Available at: [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]
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Ari-Gur, D., et al. (1996). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. PubMed. Available at: [Link]
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Gerstmeier, J., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. NIH. Available at: [Link]
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Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. PubMed. Available at: [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. Available at: [Link]
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SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Available at: [Link]
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García-Molina, F., et al. (2021). The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. Available at: [Link]
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ResearchGate. (n.d.). ICD and UV absorption spectra of tyrphostin AG 1295(16) in the presence... Available at: [Link]
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VJOncology. (2023). Tyrosine kinase inhibitors in EGFR-mutant NSCLC: when and who? YouTube. Available at: [Link]
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Weyergang, A., et al. (2008). Photodynamic targeting of EGFR does not predict the treatment outcome in combination with the EGFR tyrosine kinase inhibitor Tyrphostin AG1478. PubMed. Available at: [Link]
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VJOncology. (2023). The clinical use of tyrosine kinase inhibitors in EGFR-mutant NSCLC. YouTube. Available at: [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available at: [Link]
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Weihua, Z., et al. (2019). Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
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